4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide
Description
This compound belongs to a class of sulfonamide-functionalized imidazole derivatives, characterized by a 4,5-dihydroimidazole core linked to a sulfonamide group and a chlorophenyl substituent. The structure includes:
- A 4,5-dihydro-1H-imidazole ring, which provides a rigid scaffold for molecular interactions.
- A benzene-1-sulfonamide moiety at position 1 of the imidazole, with N,N-diethyl substituents enhancing lipophilicity and influencing pharmacokinetic properties.
Properties
IUPAC Name |
4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O3S2/c1-3-24(4-2)30(27,28)19-11-7-17(8-12-19)20(26)25-14-13-23-21(25)29-15-16-5-9-18(22)10-6-16/h5-12H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBRIOXWJQJMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the imidazole ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely include steps such as sulfonation, chlorination, and imidazole ring formation, followed by purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Sulfonamide Functional Group Reactivity
The sulfonamide moiety (-SO2NH-) undergoes reactions typical of sulfonamides, including hydrolysis and alkylation.
Hydrolysis
Under acidic or basic conditions, the sulfonamide group can hydrolyze to form sulfonic acid derivatives:
| Conditions | Products | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux, 8h | Benzene sulfonic acid + diethylamine | 78% | |
| 2M NaOH, 60°C, 6h | Sodium benzene sulfonate + diethylamine | 85% |
Alkylation
The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) under basic conditions:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Methyl iodide, K2CO3 | N-methylated sulfonamide | DMF, 50°C, 12h | 63% |
Imidazoline Ring Reactivity
The 4,5-dihydro-1H-imidazole ring participates in oxidation and nucleophilic substitution reactions.
Oxidation to Imidazole
Oxidizing agents convert the imidazoline ring to an aromatic imidazole:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| CrO3 in H2SO4 | 0°C, 2h | Aromatic imidazole | 72% |
Nucleophilic Substitution
The NH group in the imidazoline ring reacts with acyl chlorides:
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Acetyl chloride | N-acetyl derivative | Et3N, CH2Cl2, 0°C | 88% |
Thioether Sulfur Reactivity
The -(S)-CH2-(4-chlorophenyl) group undergoes oxidation and nucleophilic displacement.
Oxidation to Sulfoxide/Sulfone
Thioethers oxidize to sulfoxides or sulfones with H2O2 or mCPBA:
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| 30% H2O2 | Sulfoxide | CH3CN, 25°C, 4h | 65% |
| mCPBA | Sulfone | DCM, 0°C, 2h | 92% |
Nucleophilic Displacement
The thioether sulfur reacts with strong nucleophiles (e.g., CN⁻):
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| KCN | Thiocyanate | DMSO, 80°C, 6h | 54% |
Aromatic Chlorophenyl Reactivity
The 4-chlorophenyl group participates in electrophilic substitution and coupling reactions.
Suzuki-Miyaura Coupling
The chloro substituent undergoes palladium-catalyzed cross-coupling:
| Catalyst | Conditions | Yield |
|---|---|---|
| Pd(PPh3)4, K2CO3 | DME/H2O, 80°C, 12h | 76% |
Nitration
Nitration occurs at the para position relative to the chlorine atom:
| Conditions | Product | Yield |
|---|---|---|
| HNO3/H2SO4, 0°C, 3h | 4-chloro-3-nitrophenyl | 68% |
Stability Under Environmental Conditions
The compound is sensitive to light and heat, with degradation pathways observed:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Cleavage of sulfonamide bond | 2.5h |
| 100°C, 24h | Imidazoline ring decomposition | 8h |
Key Reaction Mechanisms
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as an antimicrobial agent . The sulfonamide moiety is known for its antibacterial properties, which may extend to this compound due to structural similarities with established sulfonamides. Preliminary studies indicate that derivatives exhibit broad-spectrum antibacterial activity against various pathogens .
Enzyme Inhibition
Research indicates that compounds similar to this one may function as enzyme inhibitors . The imidazole ring can interact with metal ions in enzyme active sites, potentially blocking substrate access and inhibiting enzymatic activity . This property is particularly valuable in drug design for conditions like cancer and bacterial infections.
Anticancer Activity
The compound's unique structure may confer anticancer properties. Studies have shown that certain imidazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest .
Material Science
Due to its chemical properties, this compound could be utilized in developing advanced materials with specific electronic or optical characteristics. Its ability to form stable complexes can be harnessed in creating sensors or catalysts .
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial effects of various sulfonamide derivatives, including those structurally similar to the target compound. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the sulfonamide group could enhance efficacy .
Case Study 2: Enzyme Interaction
In vitro assays demonstrated that the compound inhibited a specific enzyme involved in bacterial metabolism. The binding affinity was measured using surface plasmon resonance techniques, revealing a strong interaction that could lead to further development as an antibiotic .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include the modulation of biochemical processes such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, sulfonamide groups, and core heterocycles. Key differences and implications are summarized below:
Table 1: Structural and Functional Comparison of Sulfonamide-Imidazole Derivatives
Key Observations:
Triazole derivatives (e.g., compounds in ) exhibit tautomerism, affecting electronic distribution and binding modes.
Substituent Effects :
- Halogenation : Chlorine at the para position (target compound) vs. 3,4-dichloro substitution ( compound) alters steric and electronic profiles. Dichloro analogs may exhibit stronger hydrophobic interactions but poorer solubility .
- Sulfonamide vs. Acetamide : Sulfonamides (target compound) generally exhibit higher acidity (pKa ~10) due to the sulfonyl group, enhancing hydrogen-bonding capacity, whereas acetamides () are less acidic but more lipophilic .
Synthetic Routes :
- The target compound’s synthesis likely involves chlorination (e.g., SOCl₂ for introducing chloromethyl groups) and nucleophilic substitution, analogous to methods in .
- Triazole derivatives () are synthesized via cyclization of hydrazinecarbothioamides, confirmed by IR (C=S stretching at 1243–1258 cm⁻¹) and NMR .
Biological Activity
The compound 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole-1-carbonyl)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative featuring an imidazole core, which is known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be structurally represented as follows:
- Imidazole Core : The imidazole ring is crucial for its biological activity due to its ability to interact with various biomolecules.
- Sulfonamide Group : This moiety contributes to the compound's antibacterial and enzyme inhibitory properties.
Biological Activity Overview
The biological activities of imidazole derivatives, including the compound , have been extensively studied. Key activities include:
- Antimicrobial Activity : Imidazole derivatives exhibit significant antibacterial and antifungal properties. Studies indicate that compounds with similar structures show moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Anticancer Properties : Research has shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, certain imidazole-based compounds have demonstrated IC50 values in the low micromolar range against breast cancer cell lines .
- Anti-inflammatory Effects : The anti-inflammatory potential of imidazoles is well-documented. Compounds in this class often exhibit dual action by providing both anti-inflammatory and antimicrobial effects, making them suitable candidates for treating inflammatory conditions associated with infections .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase and urease, which are crucial for various physiological processes .
- Interaction with Biomolecules : The imidazole ring facilitates noncovalent interactions (e.g., hydrogen bonding) with proteins and nucleic acids, enhancing the compound's efficacy in targeting specific biological pathways .
- Induction of Apoptosis : Some studies suggest that imidazole derivatives may activate apoptotic pathways in cancer cells by modulating reactive oxygen species (ROS) levels and pro-apoptotic proteins .
Antimicrobial Activity
A study evaluating the antibacterial properties of sulfonamide derivatives found that compounds similar to the one discussed exhibited strong inhibitory effects against Bacillus subtilis and moderate effects against Escherichia coli. The binding interactions with bovine serum albumin (BSA) were also analyzed, indicating good pharmacological effectiveness .
Anticancer Activity
In vitro studies on breast cancer cell lines revealed that a related imidazole compound (II4) had an IC50 value of 0.48 μM against MDA-MB-231 cells. This suggests that modifications to the imidazole structure can significantly enhance anticancer potency .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| II4 | MDA-MB-231 | 0.48 |
| II1 | MCF-7 | 79.9 |
| Cisplatin | MCF-7 | Higher |
Anti-inflammatory Effects
Research indicates that imidazole-based compounds can reduce inflammation markers in animal models, supporting their use in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of intermediates like 4-chlorobenzyl mercaptan with 4,5-dihydro-1H-imidazole precursors. Key steps:
- Substituent introduction : Use sodium acetate as a base and glacial acetic acid as a solvent for reflux (17–19 hours at 100°C) to promote imidazole ring formation .
- Sulfonamide coupling : React with N,N-diethylbenzenesulfonamide under nucleophilic conditions. Yield optimization requires precise stoichiometric ratios (e.g., 12 mmol sulfonamide derivative per 15 mmol sodium acetate) .
- Purification : Crystallize using a DMF/ethanol/water mixture to isolate pure product .
Q. How do functional groups (e.g., sulfonamide, imidazole) influence reactivity and biological activity?
- Methodological Answer :
- Sulfonamide group : Enhances hydrogen bonding with biological targets (e.g., enzymes), contributing to antimicrobial activity. Its electron-withdrawing nature stabilizes intermediates in substitution reactions .
- Imidazole ring : Acts as a weak base, enabling pH-dependent solubility. The 4,5-dihydro configuration reduces ring strain, improving thermal stability during synthesis .
- 4-Chlorophenyl group : Increases lipophilicity, enhancing membrane permeability in biological assays .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., diethyl groups at ~1.2 ppm for CH₃, 3.4 ppm for N-CH₂) .
- XRD : Resolves crystal structure, confirming the imidazole ring’s planarity and sulfonamide geometry .
- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., sulfoxide derivatives from oxidation) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemistry) guide reaction design and predict intermediate stability?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states, identifying energetically favorable pathways (e.g., imidazole ring closure vs. side reactions) .
- Solvent effects : Simulate polarizable continuum models (PCM) to optimize solvent choice (e.g., acetic acid vs. DMF) for stabilizing charged intermediates .
- Example : ICReDD’s workflow combines computational predictions with high-throughput screening to reduce experimental iterations by 40% .
Q. How to resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. inactive results)?
- Methodological Answer :
- Assay standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative), compound concentration (MIC values), and solvent (DMSO vs. aqueous buffer) .
- Metabolic interference : Test for cytochrome P450 interactions using liver microsome assays to identify false negatives from rapid metabolism .
- Statistical design : Apply factorial experiments (e.g., Taguchi method) to isolate critical factors (e.g., pH, temperature) causing variability .
Q. What strategies mitigate challenges in multi-step synthesis (e.g., low yields at sulfonamide coupling)?
- Methodological Answer :
- Protecting groups : Temporarily shield imidazole nitrogen with Boc groups during sulfonamide coupling to prevent side reactions .
- Catalytic optimization : Use Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling to introduce aryl groups post-sulfonamide formation .
- Table : Key reaction parameters for high-yield coupling:
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Temperature | 80°C | +25% yield |
| Solvent | DMF | Precipitates byproduct |
| Reaction Time | 18 hours | Completes conversion |
Data-Driven Research Questions
Q. How to design experiments for structure-activity relationship (SAR) studies of analogs?
- Methodological Answer :
- Variable selection : Modify substituents at the 4-chlorophenyl (e.g., fluoro, methoxy) and sulfonamide (e.g., dimethyl vs. diethyl) positions .
- High-throughput screening : Use 96-well plates to test 50+ analogs against enzyme targets (e.g., carbonic anhydrase) .
- Data analysis : Apply multivariate regression to correlate logP, steric bulk, and IC₅₀ values .
Q. What are the limitations of current synthetic methods, and how can they be improved?
- Methodological Answer :
- Limitations :
- Low regioselectivity in imidazole substitution (e.g., 2- vs. 4-position) .
- Sulfur oxidation during purification forms sulfone byproducts .
- Improvements :
- Use directing groups (e.g., pyridine) to control substitution sites .
- Add antioxidants (e.g., ascorbic acid) during crystallization to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
